

Spectroscopic Analysis of Feralolide: A Technical Guide

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Compound of Interest

Compound Name: *Feralolide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Feralolide**, a bioactive dihydroisocoumarin isolated from Aloe vera. The document details the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this natural product. It also outlines standardized experimental protocols and visual workflows to aid researchers in their analytical endeavors.

Introduction to Feralolide

Feralolide is a dihydroisocoumarin that has been the subject of scientific interest due to its potential biological activities. The structural elucidation of such natural products relies heavily on modern spectroscopic techniques, primarily NMR and MS, which provide detailed information about the molecule's atomic connectivity and overall structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is recommended for the analysis of **Feralolide**.

Sample Preparation:

- A stock solution of **Feralolide** is prepared by dissolving the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- For analysis, the stock solution is further diluted to a concentration of 1-10 µg/mL with the mobile phase solvent (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization).

MS Parameters:

- Ionization Mode: Positive ion mode (ESI+) is typically used for **Feralolide**.
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V
- Source Temperature: 100 - 150 °C
- Desolvation Temperature: 250 - 350 °C
- Desolvation Gas Flow: 600 - 800 L/Hr
- Mass Range: m/z 50 - 1000

MS Data for Feralolide

The mass spectrometry data is crucial for determining the molecular formula of **Feralolide**.

Parameter	Value	Reference
Molecular Formula	C ₁₈ H ₁₆ O ₇	[1]
Molecular Weight	344.3 g/mol	[1]
Monoisotopic Mass	344.08960285 Da	[1]
Observed Ion (ESI+)	[M+H] ⁺	[2]
m/z of [M+H] ⁺	345	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

- Approximately 5-10 mg of purified **Feralolide** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).
- The solution is transferred to a standard 5 mm NMR tube.

NMR Experiments and Parameters:

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (zg30 or similar).
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled experiment (zgpg30 or similar).
 - Spectral Width: 200-240 ppm.
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.

- Relaxation Delay: 2 seconds.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. The spectral widths and number of increments in the indirect dimension are optimized based on the ^1H and ^{13}C spectra.

^1H NMR Spectroscopic Data for Feralolide

The ^1H NMR spectrum provides information about the number and types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
6.29	d	2.2	Aromatic H	[2]
6.24	d	2.2	Aromatic H	[2]
6.20	d	2.2	Aromatic H	[2]
6.18	d	2.2	Aromatic H	[2]
4.72	m	-	Oxymethine H	[2]
3.06 / 2.95	m	13.7, 7.4	Methylene H	[2]
2.84 / 2.80	m	16.4, 10.4	Methylene H	[2]

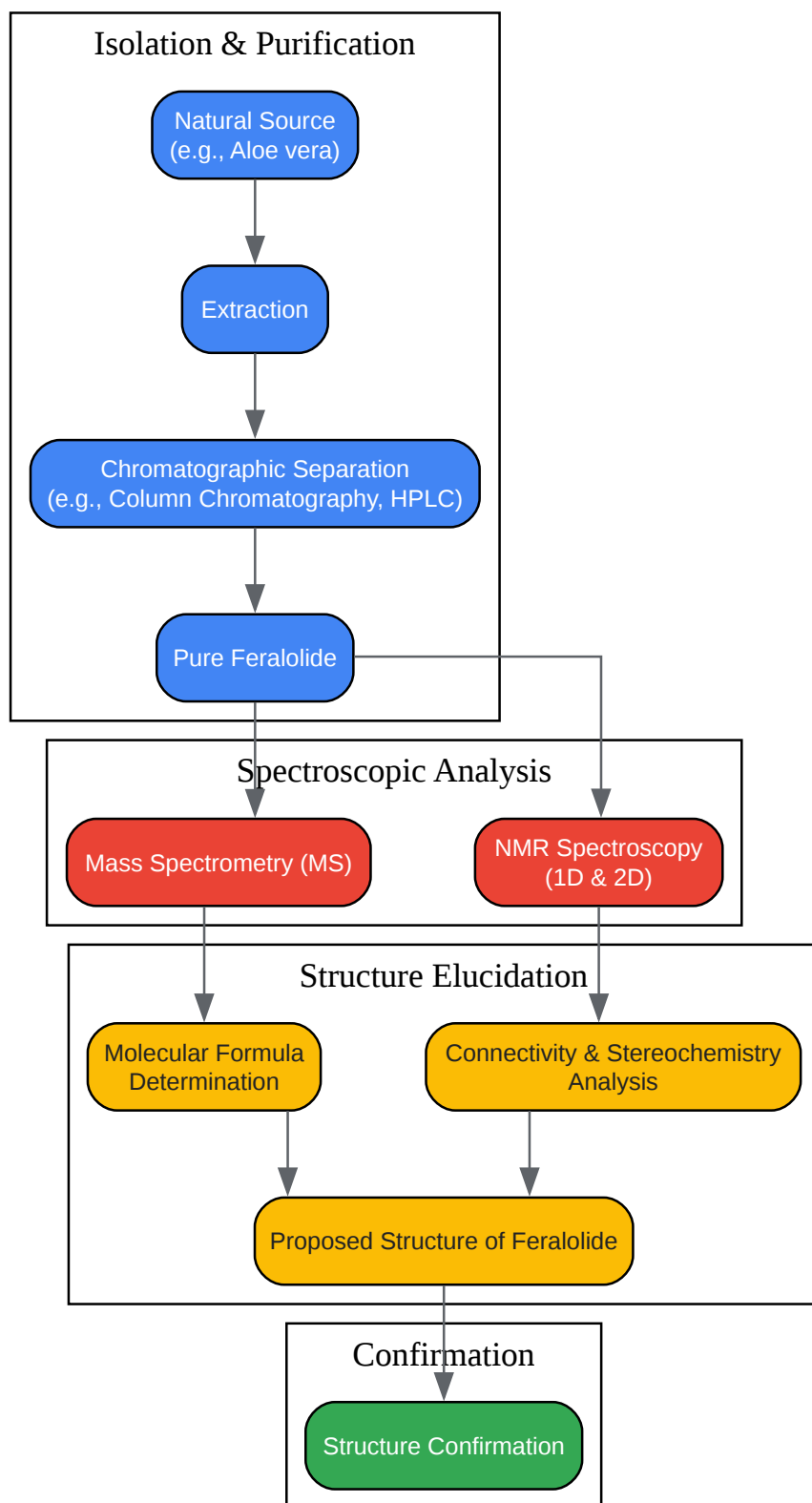
^{13}C NMR Spectroscopic Data for Feralolide

The ^{13}C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm	Carbon Type	Assignment	Reference
206.7	C=O	Ketone Carbonyl	[2]
171.3	C=O	Ester Carbonyl	[2]
161.4	C	Aromatic C-O	[2]
160.2	C	Aromatic C-O	[2]
139.4	C	Aromatic C	[2]
39.6	CH ₂	Methylene Carbon	[2]

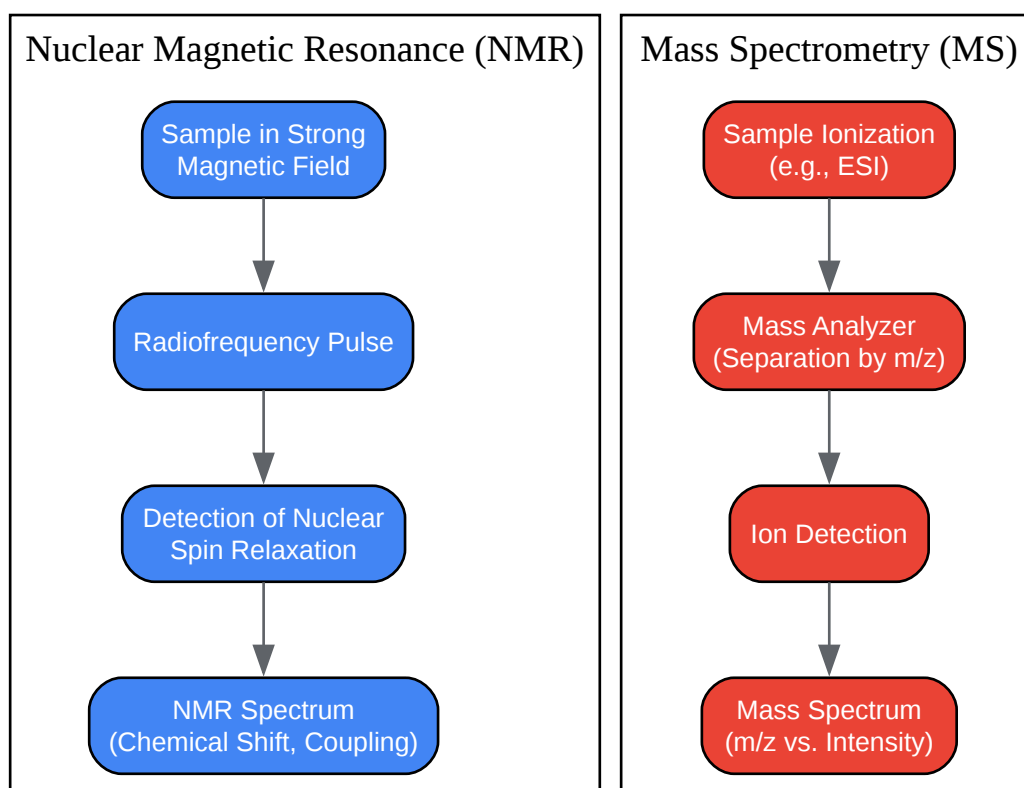
Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the fundamental principles of the techniques employed.



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Caption: Workflow for the spectroscopic analysis of **Feralolide**.



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Caption: Fundamental principles of NMR and Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, including mass-to-charge ratios and detailed ^1H and ^{13}C NMR chemical shifts, provide a comprehensive foundation for the identification and characterization of **Feralolide**. The outlined experimental protocols offer a standardized approach for researchers to obtain high-quality data. The combination of these powerful analytical techniques is indispensable for the structural elucidation of novel natural products and plays a critical role in advancing drug discovery and development.

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